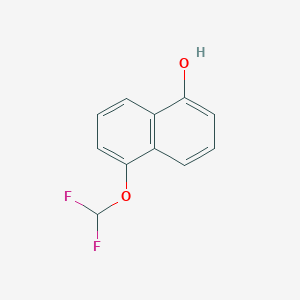

1-(Difluoromethoxy)-5-naphthol

Description

Structure

3D Structure

Properties

Molecular Formula |

C11H8F2O2 |

|---|---|

Molecular Weight |

210.18 g/mol |

IUPAC Name |

5-(difluoromethoxy)naphthalen-1-ol |

InChI |

InChI=1S/C11H8F2O2/c12-11(13)15-10-6-2-3-7-8(10)4-1-5-9(7)14/h1-6,11,14H |

InChI Key |

OICNMKFGFXDZKP-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=CC=C2OC(F)F)C(=C1)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Difluoromethoxy 5 Naphthol and Its Derivatives

Strategies for the Construction of the Difluoromethoxy Moiety

The primary challenge in synthesizing 1-(Difluoromethoxy)-5-naphthol lies in the selective and efficient installation of the difluoromethoxy group onto the naphthol framework. Several distinct strategies have been developed to address this, ranging from direct functionalization to the use of specialized reagents.

Direct Difluoromethoxylation of Naphthol Scaffolds

Direct O-difluoromethylation of phenolic compounds, including naphthols, is a highly desirable and atom-economical approach. This typically involves the reaction of a naphthol precursor, such as 1,5-dihydroxynaphthalene, with a suitable difluoromethylating agent. The reaction generally proceeds via the deprotonation of the hydroxyl group to form a more nucleophilic naphthoxide, which then attacks the source of the "CF₂H" moiety. Reagents and conditions must be carefully selected to overcome challenges such as competing C-alkylation or the decomposition of sensitive substrates. While specific protocols for 1,5-dihydroxynaphthalene are not extensively detailed in readily available literature, analogous reactions with phenols provide a foundational understanding of the required conditions.

Photoredox Catalysis and Electrophilic Difluoromethylation Approaches

Modern synthetic chemistry has increasingly turned to photoredox catalysis for the formation of challenging chemical bonds under mild conditions. rsc.orgnih.gov Visible-light-mediated approaches enable the generation of radical species that can engage in novel reactivity patterns. For the synthesis of difluoromethoxylated arenes, a photocatalyst, upon excitation with light, can initiate a single-electron transfer (SET) process with a suitable difluoromethoxylating reagent to generate a difluoromethoxy radical (•OCF₂H). rsc.org This radical can then be trapped by an aromatic substrate. A general mechanism involves the addition of the •OCF₂H radical to the arene, followed by oxidation and deprotonation to yield the final product. rsc.org A patented method describes the synthesis of 1-(difluoromethoxy)naphthalene using a ruthenium-based photocatalyst under visible light irradiation, demonstrating the viability of this approach for naphthalene (B1677914) systems. google.com

Alternatively, electrophilic difluoromethylation strategies utilize reagents that effectively deliver a "CF₂H⁺" synthon to a nucleophile. While this approach typically targets carbon nucleophiles, highly reactive electrophilic reagents can functionalize oxygen nucleophiles like phenols and naphthols. cas.cn A recently developed electrophilic (phenylsulfonyl)difluoromethylating reagent has shown efficacy in the functionalization of various electron-rich arenes, including phenol (B47542) derivatives, under mild, transition-metal-free conditions. nih.gov The application of such reagents to naphthol scaffolds represents a promising avenue for the synthesis of this compound.

Table 1: Examples of Electrophilic (Phenylsulfonyl)difluoromethylation of Arenes This table is based on data for analogous arene substrates, illustrating the potential application to naphthols.

| Entry | Substrate | Reagent | Conditions | Product Yield (%) |

| 1 | Aniline | PhSO₂CF₂-Reagent I | CH₂Cl₂, 21 °C, 24 h | 85 (ortho/para mixture) |

| 2 | N-Methylindole | PhSO₂CF₂-Reagent I | CH₂Cl₂, 21 °C, 24 h | 75 (C2/C3 mixture) |

| 3 | Phenol | PhSO₂CF₂-Reagent I | CH₂Cl₂, 21 °C, 24 h | 65 |

| 4 | Melatonin | PhSO₂CF₂-Reagent I | CH₂Cl₂, 21 °C, 24 h | 74 |

Difluorocarbene Precursor Utilization in Etherification Reactions

One of the most robust and widely used methods for constructing aryl difluoromethyl ethers involves the in-situ generation of difluorocarbene (:CF₂) from stable precursors. cas.cn The highly electrophilic difluorocarbene is readily trapped by the nucleophilic oxygen of a deprotonated naphthol. sioc.ac.cn A variety of precursors can be used to generate difluorocarbene under different conditions.

Common precursors include:

Sodium Chlorodifluoroacetate (ClCF₂CO₂Na): A cost-effective and stable solid that decarboxylates upon heating to release :CF₂.

Diethyl Bromodifluoromethylphosphonate (BrCF₂PO(OEt)₂): This reagent generates difluorocarbene under milder basic conditions. cas.cn

2-Chloro-2,2-difluoroacetophenone (PhCOCF₂Cl): Effective under basic conditions, this precursor tolerates base-sensitive functional groups when a weaker base like potassium carbonate is used. cas.cn

Sulfox-CF₂SO₂Ph Reagents: A newer class of reagents that can generate difluorocarbene under basic conditions, showing good efficacy for the difluoromethylation of naphthols. sioc.ac.cn

The general procedure involves treating the naphthol with a base (e.g., KOH, K₂CO₃) in a suitable solvent (e.g., MeCN, H₂O) followed by the addition of the difluorocarbene precursor. This method has been successfully applied to various naphthol derivatives, affording the corresponding difluoromethyl ethers in good yields. sioc.ac.cn

Table 2: O-Difluoromethylation of Naphthols using a Sulfox-CF₂SO₂Ph Reagent

| Entry | Substrate | Base | Solvent | Temperature | Time (h) | Yield (%) |

| 1 | 2-Naphthol | KOH | MeCN/H₂O | Room Temp. | 1 | 67 |

| 2 | 1-Naphthol | KOH | MeCN/H₂O | Room Temp. | 1 | 65 |

| 3 | 6-Bromo-2-naphthol | KOH | MeCN/H₂O | Room Temp. | 1 | 52 |

| 4 | 2-Hydroxy-1-naphthaldehyde | KOH | MeCN/H₂O | Room Temp. | 1 | 58 |

Data sourced from studies on analogous naphthol substrates. sioc.ac.cn

Functional Group Interconversions and Regioselective Functionalization on the Naphthalene Ring System

Once the 1-(difluoromethoxy)naphthalene core is assembled, further derivatization often requires selective functionalization at other positions on the aromatic rings. The naphthalene system presents a significant challenge in regioselectivity due to the presence of multiple, electronically distinct C-H bonds. researchgate.netnih.gov The directing effect of the existing 1-difluoromethoxy and 5-hydroxy (or protected) groups will govern the position of subsequent electrophilic or metal-catalyzed substitutions.

Strategies for regioselective C-H functionalization often rely on directing groups to steer a catalyst to a specific position. nih.govresearchgate.net For a 1,5-disubstituted naphthalene, positions C2, C4, C6, and C8 are available for functionalization. The electronic nature of the difluoromethoxy group (electron-withdrawing) and the hydroxyl/alkoxy group (electron-donating) will influence the reactivity of the different positions. For instance, palladium-catalyzed C-H activation has been extensively used to functionalize naphthalenes at various positions, often dictated by a coordinating directing group. rsc.org Developing methodologies for the selective functionalization of the this compound scaffold is crucial for creating analogues with diverse properties. Standard functional group interconversions, such as etherification of the 5-hydroxyl group or halogenation followed by cross-coupling reactions, can be employed to further expand the chemical diversity of these compounds.

Asymmetric Synthetic Routes to Chiral this compound Analogues

The introduction of chirality is a cornerstone of modern drug discovery. For naphthol derivatives, axial chirality, as seen in BINOL (1,1'-bi-2-naphthol) and its analogues, is of paramount importance. mdpi.comnih.gov Asymmetric synthesis of chiral analogues of this compound could involve several strategies. One approach is the catalytic asymmetric oxidative coupling of a suitable this compound precursor. This method, extensively studied for 2-naphthols, often employs chiral metal complexes (e.g., copper, iron) to control the stereochemistry of the biaryl linkage. mdpi.com

Another powerful strategy involves the use of chiral phosphoric acids to catalyze reactions that generate stereocenters. Recently, such catalysts have been used to generate remotely chiral naphthols through the asymmetric nucleophilic addition to in-situ generated naphthoquinone methides. nih.gov Applying this concept, a precursor derived from this compound could potentially be converted into a reactive intermediate that then undergoes an enantioselective transformation to install a remote stereocenter, leading to a new class of chiral difluoromethoxylated naphthalene derivatives.

Flow Chemistry and Continuous Processing in the Synthesis of Difluoromethoxynaphthols

Flow chemistry, or continuous processing, offers significant advantages over traditional batch synthesis, including enhanced heat and mass transfer, improved safety for handling hazardous reagents, and greater potential for scalability and automation. researchgate.netresearchgate.net These benefits are particularly relevant for fluorination reactions, which can be highly exothermic or involve toxic reagents. researchgate.net

Elucidation of Reactivity Patterns and Mechanistic Pathways of 1 Difluoromethoxy 5 Naphthol

Chemical Transformations of the Naphthol Hydroxyl Group

The hydroxyl group of 1-(difluoromethoxy)-5-naphthol, akin to other naphthols, is a key site for chemical modification. Its reactivity is influenced by the electron-withdrawing nature of the difluoromethoxy group and the aromatic naphthalene (B1677914) system.

O-Alkylation and O-Arylation: The hydroxyl group can undergo etherification reactions. For instance, reaction with alkyl halides or sulfonates in the presence of a base leads to the formation of the corresponding ethers. Similarly, O-arylation can be achieved through cross-coupling reactions, expanding the structural diversity of derivatives.

Esterification: The formation of esters is another common transformation. Acylation with acyl chlorides or anhydrides in the presence of a base or a catalyst yields the corresponding naphthyl esters. These reactions are fundamental in protecting the hydroxyl group or in synthesizing molecules with specific biological activities.

Table 1: Representative Transformations of the Naphthol Hydroxyl Group

| Reaction Type | Reagents and Conditions | Product Type |

| O-Alkylation | Alkyl halide, Base (e.g., K₂CO₃, NaH) | Alkoxy ether |

| O-Arylation | Aryl halide, Catalyst (e.g., Cu or Pd based), Base | Aryloxy ether |

| Esterification | Acyl chloride or Anhydride, Base (e.g., Pyridine, Et₃N) | Naphthyl ester |

Reactivity of the Difluoromethoxy Group under Various Reaction Conditions

The difluoromethoxy (OCHF₂) group imparts unique electronic properties and metabolic stability to the molecule. Its reactivity is generally low, contributing to its utility as a stable substituent in drug design.

Stability: The C-F bonds in the difluoromethoxy group are strong, making it resistant to cleavage under many standard reaction conditions. This stability is a key feature, allowing for chemical modifications elsewhere in the molecule without affecting the OCHF₂ group. smolecule.com

Hydrolytic Stability: Compared to a methoxy (B1213986) group, the difluoromethoxy group exhibits enhanced stability towards acidic and basic hydrolysis. This property is advantageous in maintaining the structural integrity of the molecule in various chemical and biological environments.

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Naphthalene Core

The naphthalene core of this compound is susceptible to both electrophilic and nucleophilic aromatic substitution, with the regioselectivity being influenced by the existing substituents.

Nucleophilic Aromatic Substitution: Aryl halides with electron-withdrawing substituents can undergo nucleophilic aromatic substitution. libretexts.org While this compound itself is not primed for this reaction, conversion of the hydroxyl group to a better leaving group (e.g., a sulfonate ester) or introduction of a nitro group could facilitate nucleophilic attack. The reaction typically proceeds via an addition-elimination mechanism involving a resonance-stabilized carbanion intermediate (a Meisenheimer complex). libretexts.orgscribd.com The presence of electron-withdrawing groups ortho or para to the leaving group is crucial for stabilizing this intermediate. libretexts.org

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

| Electrophile (E⁺) | Predicted Major Products (Substitution Position) |

| Nitration (NO₂⁺) | 4-Nitro-1-(difluoromethoxy)-5-naphthol, 6-Nitro-1-(difluoromethoxy)-5-naphthol |

| Halogenation (Br⁺, Cl⁺) | 4-Halo-1-(difluoromethoxy)-5-naphthol, 6-Halo-1-(difluoromethoxy)-5-naphthol |

| Sulfonation (SO₃) | This compound-4-sulfonic acid, this compound-6-sulfonic acid |

Radical and Photochemical Reactions Involving Difluoromethoxynaphthols

The presence of the naphthalene ring system and the difluoromethoxy group can lead to interesting radical and photochemical reactivity.

Radical Reactions: The C-H bond of the difluoromethoxy group can potentially participate in radical reactions under specific conditions. smolecule.com Studies on related naphthols have shown they can act as radical scavengers. nih.gov The difluoromethoxy group's influence on the radical stabilizing ability of the naphthol ring is an area of interest. The captodative effect, where both an electron-donating and an electron-withdrawing group are attached to a radical center, can stabilize free radicals. nih.gov The difluoromethoxy group, with its electron-withdrawing nature, could play a role in stabilizing radical intermediates formed on the naphthalene ring. nih.gov

Photochemical Reactions: Naphthols are known to be photoactive compounds. nih.gov Irradiation of naphthols can lead to the formation of reactive intermediates. nih.gov For instance, irradiation of 1-naphthoxide anion has been shown to induce dimerization. rsc.org The difluoromethoxy group may influence the photophysical and photochemical properties of the naphthol, potentially altering excited-state lifetimes and reaction pathways. nih.govprinceton.edu Photochemical reactions can be initiated by the absorption of light, leading to an electronically excited state. princeton.edu

Metal-Catalyzed Transformations and Cross-Coupling Methodologies

Metal-catalyzed cross-coupling reactions are powerful tools for C-C and C-heteroatom bond formation. nih.gov For this compound, these reactions can be applied to either the hydroxyl group (after conversion to a triflate or halide) or to a halogenated derivative of the naphthalene core.

Suzuki-Miyaura Coupling: A halogenated derivative of this compound can be coupled with a boronic acid or ester in the presence of a palladium catalyst to form a biaryl compound. nih.gov This is a versatile method for introducing new aryl or heteroaryl substituents.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of C-N bonds by coupling an aryl halide or triflate with an amine. nih.gov This would be a key transformation for synthesizing amino-substituted derivatives of this compound.

Sonogashira Coupling: The coupling of a terminal alkyne with an aryl halide or triflate, catalyzed by palladium and copper, provides a direct route to alkynyl-substituted naphthalenes. eie.grmdpi.com

Table 3: Common Metal-Catalyzed Cross-Coupling Reactions

| Reaction Name | Coupling Partners | Catalyst System | Bond Formed |

| Suzuki-Miyaura | Aryl/Vinyl Halide/Triflate + Boronic Acid/Ester | Pd catalyst, Base | C-C |

| Buchwald-Hartwig | Aryl/Vinyl Halide/Triflate + Amine | Pd catalyst, Base | C-N |

| Sonogashira | Aryl/Vinyl Halide/Triflate + Terminal Alkyne | Pd catalyst, Cu co-catalyst, Base | C-C (sp) |

| Kumada | Aryl/Vinyl Halide + Grignard Reagent | Ni or Pd catalyst | C-C |

| Negishi | Aryl/Vinyl Halide + Organozinc Reagent | Ni or Pd catalyst | C-C |

Mechanistic Investigations of Difluoromethylation Reactions

The introduction of the difluoromethyl group (CHF₂) is a key area of research in fluorine chemistry. While this article focuses on the reactivity of a pre-formed difluoromethoxynaphthol, understanding the mechanisms of difluoromethylation provides context for its synthesis and potential side reactions.

Difluorocarbene Intermediates: Many difluoromethylation reactions of phenols proceed through the generation of difluorocarbene (:CF₂) from a suitable precursor. cas.cn This highly reactive intermediate is then trapped by the phenoxide ion. The mechanism involves the generation of a chlorodifluoromethyl anion, which rapidly eliminates a chloride ion to form difluorocarbene. cas.cn

Radical Difluoromethylation: Alternative methods involve the generation of a difluoromethyl radical (•CF₂H). mdpi.com These radicals can then be added to aromatic systems. mdpi.com Mechanistic studies often employ radical clock experiments or trapping agents to confirm the involvement of radical species. mdpi.comccspublishing.org.cn

Table 4: Common Reagents for Difluoromethylation

| Reagent | Precursor for | Typical Conditions |

| Chlorodifluoromethane (Freon 22) | Difluorocarbene | Basic |

| (Bromodifluoromethyl)trimethylsilane (TMSCF₂Br) | Difluorocarbene | Fluoride source |

| Sodium chlorodifluoroacetate | Difluorocarbene | Thermal |

| Diethyl (bromodifluoromethyl)phosphonate | Difluoromethyl radical | Photochemical or radical initiator |

| Zinc difluoromethanesulfinate (DFMS) | Difluoromethyl radical | Oxidant |

Structural Modifications and Derivatization Strategies for 1 Difluoromethoxy 5 Naphthol Analogues

Synthesis of Substituted Naphthalene (B1677914) Derivatives bearing the Difluoromethoxy Group

The introduction of the difluoromethoxy group onto a naphthol skeleton is a key step in the synthesis of this class of compounds. One effective method involves the direct O-difluoromethylation of the corresponding dihydroxynaphthalene or a pre-substituted naphthol. Studies have shown that a wide range of phenols and naphthols can be efficiently difluoromethylated using various reagents. cas.cn A common method utilizes a difluorocarbene source, which can be generated from reagents like difluoromethyltri(n-butyl)ammonium chloride. cas.cn The reaction proceeds by deprotonation of the naphthol's hydroxyl group with a base, such as sodium hydride (NaH), followed by nucleophilic attack on the difluorocarbene. cas.cn

The scope of this reaction is broad, accommodating both electron-donating and electron-withdrawing groups on the aromatic ring, although phenols with electron-withdrawing groups have been reported to give higher yields in some cases. cas.cn This allows for a modular approach where a substituted naphthol is first synthesized and then subjected to difluoromethylation. For instance, various substituted naphthols can be prepared through methods like palladium-catalyzed oxidative annulation of internal alkynes with reagents like benzoylacetonitrile. researchgate.net

Table 1: Representative Yields for O-Difluoromethylation of Various Phenols This table illustrates the general applicability of O-difluoromethylation reactions to phenolic compounds, including naphthols, under optimized conditions.

| Phenol (B47542) Substrate | Product | Yield (%) |

| Biphenyl-4-ol | 4-(Difluoromethoxy)-1,1'-biphenyl | 85% |

| Phenol | (Difluoromethoxy)benzene | 75% |

| 4-Methoxyphenol | 1-(Difluoromethoxy)-4-methoxybenzene | 72% |

| 4-Nitrophenol | 1-(Difluoromethoxy)-4-nitrobenzene | 92% |

| 1-Naphthol | 1-(Difluoromethoxy)naphthalene | 81% |

| 2-Naphthol | 2-(Difluoromethoxy)naphthalene | 83% |

| Data synthesized from findings reported in studies on difluoromethylation reactions. cas.cn |

Modifications of the Difluoromethoxy Side Chain and its Impact on Reactivity Profiles

The difluoromethoxy (-OCF₂H) group is generally considered to be chemically robust due to the strength of the carbon-fluorine bond. rsc.org Direct chemical modification of the -CF₂H unit is challenging and not a common synthetic strategy. Instead, the primary impact of the difluoromethoxy side chain is electronic. It acts as a strong electron-withdrawing group, which significantly influences the reactivity of the naphthalene ring system.

Design and Synthesis of Oligomeric and Polymeric Architectures Incorporating Difluoromethoxynaphthol Units

The bifunctional nature of 1-(Difluoromethoxy)-5-naphthol, possessing a reactive hydroxyl group and an aromatic ring system that can be further functionalized, makes it an attractive monomer for the synthesis of oligomers and polymers. mit.edumdpi.com While specific polymers of this compound are not widely reported, established polymerization techniques can be applied to create novel materials.

One potential approach is step-growth polymerization, such as polyetherification, where the hydroxyl group reacts with a suitable dielectrophile. Another strategy involves converting the naphthol into a more reactive monomer for cross-coupling reactions. For example, the hydroxyl group could be converted to a triflate, enabling participation in palladium-catalyzed coupling reactions with appropriate comonomers to build up a polymer backbone. mdpi.com The synthesis of discrete, uniform oligomers can be achieved through iterative strategies involving sequential coupling and deprotection steps. d-nb.inforsc.org The incorporation of the difluoromethoxy group into the polymer backbone is expected to impart enhanced thermal stability, chemical resistance, and specific optoelectronic properties. mdpi.com

Table 2: Potential Polymerization Strategies for this compound

| Polymerization Type | Required Monomer Modification | Potential Comonomer | Resulting Linkage |

| Polyetherification | None (use as is) | Dihaloalkane (e.g., 1,4-dibromobutane) | Ether |

| Polyesterification | Convert -OH to -COOH (via Kolbe-Schmitt or similar) | Diol (e.g., Ethylene glycol) | Ester |

| Suzuki Coupling | Convert -OH to Triflate (-OTf) or Halide (-Br) | Aryl diboronic acid | Biaryl |

| Sonogashira Coupling | Convert -OH to Triflate (-OTf) or Halide (-Br) | Di-alkyne (e.g., 1,4-diethynylbenzene) | Aryl-alkyne |

| This table outlines hypothetical strategies based on established polymerization methodologies. mit.edumdpi.comd-nb.info |

Heterocycle Formation and Annulation Strategies Utilizing the Naphthol Framework

The naphthol framework of this compound is a versatile platform for constructing fused heterocyclic systems through annulation reactions. Annulation, or ring-forming, reactions can create additional five- or six-membered rings, leading to complex polycyclic structures. byjus.com

A prominent example is the synthesis of naphthoxazines. The reaction of a naphthol with an amine and formaldehyde (B43269), often under mild, water-based conditions, can yield 1,3-oxazine derivatives. academie-sciences.fr In this multicomponent reaction, the electron-rich naphthol ring attacks an in-situ formed imine, followed by intramolecular cyclization with another molecule of formaldehyde to form the oxazine (B8389632) ring. academie-sciences.fr

Another powerful annulation strategy is the Robinson annulation, which combines a Michael addition with an intramolecular aldol (B89426) condensation to form a six-membered ring. libretexts.orglibretexts.org While typically applied to ketones, the underlying principles can be adapted. The enolate of a ketone can add to an activated position on the this compound ring (if suitably functionalized), or the naphthol itself can be used to direct the formation of a 1,5-dicarbonyl intermediate, which then cyclizes to form a new cyclohexenone ring fused to the naphthalene core. libretexts.orgorganic-chemistry.org These strategies open the door to a wide array of novel, fluorine-containing heterocyclic compounds derived from the this compound scaffold.

Advanced Spectroscopic and Analytical Techniques for Structural and Mechanistic Investigations

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules, including "1-(Difluoromethoxy)-5-naphthol". mdpi.com By analyzing the chemical shifts, coupling constants, and through-space interactions, detailed insights into the molecule's stereochemistry and preferred conformations in solution can be obtained. nih.gov

The ¹H NMR spectrum of "this compound" is expected to exhibit characteristic signals for the aromatic protons on the naphthalene (B1677914) ring, the hydroxyl proton, and the unique triplet for the proton of the difluoromethoxy group. The chemical shift of the -OCHF₂ proton is anticipated to appear significantly downfield, typically in the range of δ 6.0–6.5 ppm, due to the strong deshielding effect of the two fluorine atoms. rsc.orgcas.cn The coupling of this proton with the two fluorine atoms results in a characteristic triplet with a large coupling constant (²JHF) of approximately 72-75 Hz. cas.cnamazonaws.com The aromatic protons will resonate in the region of δ 7.0-8.5 ppm, with their specific shifts and multiplicities determined by their position on the naphthalene ring and coupling with neighboring protons. The hydroxyl proton signal is expected to be a broad singlet, the chemical shift of which can be influenced by solvent, concentration, and temperature due to hydrogen bonding.

¹³C NMR spectroscopy provides further structural confirmation. The carbon of the difluoromethoxy group will appear as a triplet due to one-bond coupling with the fluorine atoms (¹JCF), with a predicted chemical shift around 116 ppm (t, J ≈ 258 Hz). amazonaws.com The carbon atoms of the naphthalene ring will show distinct signals in the aromatic region, with the carbon attached to the hydroxyl group (C-5) and the carbon attached to the difluoromethoxy group (C-1) being significantly influenced by these substituents. mdpi.com

¹⁹F NMR spectroscopy is particularly informative for fluorinated compounds. For "this compound", a doublet is expected for the two equivalent fluorine atoms of the -OCHF₂ group, with a chemical shift typically around -80 to -85 ppm, coupled to the single proton. amazonaws.comlcms.cz

Conformational analysis of "this compound" can be investigated by studying the rotational freedom around the C-O bonds. researchgate.net For naphthol derivatives, intramolecular hydrogen bonding and steric interactions can influence the preferred orientation of the hydroxyl and other substituent groups. bilkent.edu.tr Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), can be employed to determine through-space proximities between protons, providing evidence for the preferred conformation of the difluoromethoxy group relative to the naphthalene ring. hmdb.ca Low-temperature NMR studies can also help to "freeze out" specific conformers, allowing for their individual characterization. nih.gov

Vibrational Spectroscopy (FT-IR, Raman) for Hydrogen Bonding and Electronic Structure Perturbations

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FT-IR) and Raman techniques, offers valuable insights into the functional groups and intermolecular interactions, such as hydrogen bonding, present in "this compound". ias.ac.in These techniques probe the vibrational modes of the molecule, which are sensitive to bond strengths, molecular geometry, and electronic structure. researchgate.net

The FT-IR spectrum of "this compound" is expected to be dominated by a strong, broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. The broadness of this peak is a clear indication of intermolecular hydrogen bonding in the solid state or in concentrated solutions. mdpi.com The exact position of this band can provide information about the strength of the hydrogen bonds. In addition to the O-H stretch, characteristic C-O stretching vibrations for the phenol (B47542) and the ether linkage of the difluoromethoxy group are expected in the fingerprint region, typically between 1260 and 1000 cm⁻¹. The C-F stretching vibrations of the difluoromethoxy group will also give rise to strong absorptions in the region of 1100-1000 cm⁻¹. Aromatic C-H and C=C stretching vibrations will be observed around 3100-3000 cm⁻¹ and 1600-1450 cm⁻¹, respectively. ias.ac.in

Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. researchgate.net The Raman spectrum of "this compound" would clearly show the vibrations of the naphthalene ring system. capes.gov.br Perturbations in the electronic structure due to the electron-withdrawing difluoromethoxy group and the electron-donating hydroxyl group can be observed through shifts in the vibrational frequencies of the naphthalene ring compared to unsubstituted naphthalene. ias.ac.in The symmetric C-F stretching modes of the -OCHF₂ group would also be Raman active. By comparing the FT-IR and Raman spectra, a more complete picture of the vibrational modes can be obtained, aiding in the structural characterization and the study of intermolecular interactions. researchgate.net The presence of strong hydrogen bonding can also influence the Raman spectrum, particularly the modes involving the hydroxyl group. unige.ch

Mass Spectrometry Techniques for Identification of Reaction Intermediates and Products

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to elucidate its structure by analyzing its fragmentation patterns. msu.eduplasmion.com For "this compound", mass spectrometry is crucial for confirming its identity and for identifying potential intermediates and byproducts in its synthesis or subsequent reactions.

In a typical electron ionization (EI) mass spectrum of "this compound", the molecular ion peak [M]⁺ would be observed, confirming the molecular weight of the compound. The fragmentation pattern would likely involve the loss of the difluoromethoxy group or parts of it. A key fragmentation pathway for difluoromethoxy-substituted aromatic compounds is the cleavage of the C-O bond, leading to the formation of a naphthol radical cation and a difluoromethoxy radical. Another characteristic fragmentation is the loss of a difluoromethyl radical (CHF₂•), resulting in a naphthoxy cation. Further fragmentation of the naphthalene ring would also occur.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments with high precision, which allows for the unambiguous determination of the elemental composition. rsc.org

In the context of studying reaction pathways, hyphenated techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) are invaluable. researchgate.net These techniques allow for the separation of complex mixtures followed by the mass spectrometric detection and identification of each component. For instance, in the synthesis of "this compound", GC-MS or LC-MS could be used to identify any unreacted starting materials, isomeric byproducts, or other impurities. Furthermore, these techniques are instrumental in monitoring the progress of a reaction and identifying transient intermediates, providing crucial mechanistic insights. researchgate.net

X-ray Crystallography for Solid-State Structural Elucidation and Crystal Packing

X-ray crystallography is the most definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. A single-crystal X-ray diffraction study of "this compound" would provide precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of its molecular conformation. medcraveonline.com

While a specific crystal structure for "this compound" is not publicly available, studies on related naphthol derivatives provide insights into the expected solid-state features. researchgate.netresearchgate.net The crystal packing of naphthol derivatives is often governed by intermolecular hydrogen bonds involving the hydroxyl group, leading to the formation of chains, dimers, or more complex networks. researchgate.net In the case of "this compound", the hydroxyl group would act as a hydrogen bond donor, and the oxygen atoms of the hydroxyl and difluoromethoxy groups could act as hydrogen bond acceptors.

Hyphenated Techniques and In-Situ Spectroscopic Monitoring of Reaction Pathways

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex chemical reactions. spectroscopyonline.com Techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Nuclear Magnetic Resonance (LC-NMR) are instrumental in identifying and quantifying reactants, intermediates, products, and byproducts in real-time or near real-time. irb.hr

For the synthesis or subsequent transformations of "this compound", these techniques would allow for a detailed investigation of the reaction pathway. For example, LC-MS could be used to monitor the consumption of starting materials and the formation of the desired product, as well as any isomeric impurities or degradation products. researchgate.net

In-situ spectroscopic monitoring provides an even more direct window into the reaction as it occurs, without the need for sampling. mt.comrsc.org Techniques like FT-IR and Raman spectroscopy can be used with fiber-optic probes immersed directly into the reaction vessel. spectroscopyonline.com This allows for the continuous tracking of the concentrations of key species by monitoring the changes in their characteristic vibrational bands. For instance, the disappearance of the O-H band of a starting naphthol and the appearance of new bands corresponding to the product could be monitored to determine reaction kinetics and identify the buildup of any intermediates. This real-time data is invaluable for optimizing reaction conditions, ensuring reaction completion, and gaining a deeper understanding of the reaction mechanism. researchgate.net

Theoretical and Computational Chemistry Studies of 1 Difluoromethoxy 5 Naphthol

Quantum Chemical Calculations of Electronic Structure and Molecular Orbitals (e.g., DFT)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the electronic characteristics of a molecule. ijstr.orgunipd.it Methods like B3LYP combined with basis sets such as 6-311++G(d,p) are commonly used to optimize molecular geometry and calculate a variety of electronic descriptors. researchgate.netirjweb.com

For 1-(Difluoromethoxy)-5-naphthol, DFT calculations would reveal the distribution of electron density, which is heavily influenced by the electron-donating hydroxyl (-OH) group and the electron-withdrawing difluoromethoxy (-OCHF₂) group. The analysis of Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly insightful. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. researchgate.netresearchgate.net The energy difference between them, the HOMO-LUMO gap (ΔE), is a critical indicator of chemical reactivity and kinetic stability; a large gap suggests high stability and low reactivity, whereas a small gap indicates a more reactive molecule. ijstr.orgnih.gov

A Molecular Electrostatic Potential (MEP) map would visualize the charge distribution on the molecule's surface. For this compound, this would likely show negative potential (red/yellow) around the oxygen atoms of the hydroxyl and difluoromethoxy groups, indicating regions susceptible to electrophilic attack, and positive potential (blue) around the hydroxyl and difluoromethyl protons, indicating sites for nucleophilic interaction.

Key quantum chemical descriptors that would be calculated are summarized in the table below. irjweb.comnih.gov

| Descriptor | Formula | Significance for this compound |

| HOMO Energy (E_HOMO) | - | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |

| LUMO Energy (E_LUMO) | - | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | Indicates chemical reactivity and stability. A smaller gap suggests higher reactivity. nih.gov |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to change in electron distribution. Harder molecules are less reactive. ijstr.org |

| Electronegativity (χ) | -(E_HOMO + E_LUMO) / 2 | Measures the ability of the molecule to attract electrons. nih.gov |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape from an equilibrium system. nih.gov |

These calculations provide a foundational, quantitative understanding of the molecule's electronic character, predicting its stability, reactivity, and the nature of its intermolecular interactions. ias.ac.in

Conformational Analysis and Potential Energy Surface Mapping

The biological activity and physical properties of a molecule are intrinsically linked to its three-dimensional shape and flexibility. Conformational analysis aims to identify the stable, low-energy arrangements of atoms (conformers) and the energy barriers between them. nih.gov This is achieved by mapping the potential energy surface (PES), a multidimensional landscape that represents the molecule's energy as a function of its geometry, such as bond rotations (dihedral angles). wikipedia.orgum.es

For this compound, the most significant conformational flexibility arises from the rotation around the C(naphthyl)-O and O-C(F₂H) bonds of the difluoromethoxy group. A two-dimensional PES can be generated by systematically rotating these two dihedral angles (φ and ψ) and calculating the energy at each point using quantum mechanical methods. nih.gov

Studies on analogous aryl difluoromethyl ethers (Ar-O-CF₂H) provide insight into the likely conformational preferences. researchgate.net The PES for such molecules typically reveals several energy minima corresponding to stable conformers. The global minimum (most stable conformer) and other low-energy local minima are determined by a balance of steric hindrance and electronic interactions, such as hyperconjugation or dipole alignment. researchgate.net The energy barriers between these minima on the PES correspond to the transition states for conformational change.

| Dihedral Angle | Description | Expected Influence on Conformation |

| φ (C-C-O-C) | Rotation around the bond connecting the naphthalene (B1677914) ring to the ether oxygen. | Influenced by steric interactions between the -CHF₂ group and the adjacent C-H bond on the naphthalene ring (peri-hydrogen). |

| ψ (C-O-C-H) | Rotation of the difluoromethyl group around the O-C bond. | Governed by the orientation of the C-H and C-F bonds relative to the aryl ring, seeking to minimize steric clashes and optimize electronic stabilization. |

By identifying the populated conformers and the energy required to interconvert them, PES mapping provides a crucial link between the molecule's static structure and its dynamic behavior. wikipedia.org

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational chemistry is a powerful tool for predicting spectroscopic properties, which can aid in the structural confirmation of newly synthesized compounds. DFT calculations can accurately predict vibrational (FT-IR, Raman) and nuclear magnetic resonance (NMR) spectra. researchgate.netresearchgate.net

The process involves first optimizing the molecule's geometry at a chosen level of theory (e.g., B3LYP/6-311++G(d,p)). researchgate.net For vibrational analysis, the harmonic vibrational frequencies are calculated. These theoretical frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to improve agreement with experimental spectra. This allows for the confident assignment of specific vibrational modes, such as O-H stretching, C-F stretching, and aromatic C-C stretching, to the peaks observed in an experimental FT-IR or Raman spectrum. researchgate.net

For NMR spectra, the Gauge-Including Atomic Orbital (GIAO) method is commonly used to calculate the ¹H and ¹³C chemical shifts. researchgate.net The calculated values are referenced against a standard compound like tetramethylsilane (B1202638) (TMS). These predictions are highly sensitive to molecular conformation and solvent effects, which can be incorporated into the calculations to achieve high accuracy. nih.gov Comparing the predicted chemical shifts and spin-spin coupling constants with experimental data serves as a rigorous test of the computed molecular structure and provides unambiguous peak assignments. nih.gov

Reaction Energetics and Transition State Characterization for Mechanistic Elucidation

Theoretical calculations are invaluable for exploring the mechanisms of chemical reactions by mapping the reaction pathway from reactants to products. numberanalytics.com This involves locating and characterizing the transition state (TS)—the highest energy point along the reaction coordinate—which acts as the kinetic bottleneck for the reaction. wikipedia.orgumn.edu

For this compound, potential reactions include electrophilic aromatic substitution on the naphthalene ring or reactions involving the phenolic hydroxyl group, such as O-alkylation or esterification. DFT calculations can be used to model these transformations. By calculating the Gibbs free energies (ΔG) of the reactants, intermediates, transition states, and products, a detailed energy profile for the proposed mechanism can be constructed. researchgate.net

The transition state is characterized as a first-order saddle point on the potential energy surface, having exactly one imaginary vibrational frequency corresponding to the motion along the reaction coordinate. umn.edu The energy difference between the reactants and the transition state defines the activation energy barrier (ΔG‡), which is directly related to the reaction rate via Transition State Theory (TST). wikipedia.orgub.edu For instance, a study on the carboxylation of sodium 2-naphthoxide used DFT (M06-2X functional) to successfully locate transition states and elucidate the reaction mechanism, demonstrating the power of this approach for naphthol-based systems. researchgate.net Such studies on this compound would clarify regioselectivity (e.g., at which ring position an electrophile would add) and provide a deep, quantitative understanding of its chemical reactivity.

Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior

While quantum chemical calculations typically model molecules in a vacuum or with simplified solvent models, Molecular Dynamics (MD) simulations are used to study the explicit interactions of a molecule with its environment over time. nih.gov MD simulations solve Newton's equations of motion for a system containing the solute (this compound) and a large number of explicit solvent molecules (e.g., water), providing a detailed view of its dynamic behavior and solvation structure. kyushu-u.ac.jp

For this compound in an aqueous solution, MD simulations can be used to analyze:

Solvation Shell Structure: By calculating radial distribution functions (RDFs), the arrangement of water molecules around the hydroxyl and difluoromethoxy groups can be determined. This reveals the number and strength of hydrogen bonds between the solute and solvent.

Hydrogen Bond Dynamics: MD can track the lifetime of specific hydrogen bonds, providing insight into the stability of the solvation shell.

Conformational Dynamics: Simulations can show how the molecule samples different conformations over time and how the solvent influences the conformational equilibrium.

Transport Properties: Properties like the diffusion coefficient of the molecule in a given solvent can be calculated from the simulation trajectory. kyushu-u.ac.jp

Furthermore, advanced techniques like constant pH MD simulations can be used to predict the pKa of the phenolic proton by modeling the protonation state equilibrium in explicit solvent, offering a more realistic picture than gas-phase or implicit solvent calculations. rutgers.edu

Analysis of Hydrogen Bonding Properties of the Difluoromethoxy Group

A key feature of the difluoromethoxy group (-OCHF₂) is its ability to act as a hydrogen bond (H-bond) donor via its polarized C-H bond. beilstein-journals.org This property is significant as it allows the group to act as a bioisostere for more traditional H-bond donors like hydroxyl (-OH) or thiol (-SH) groups, but with altered lipophilicity and metabolic stability. researchgate.net

The H-bond donor strength can be quantified experimentally using Abraham's solute ¹H NMR analysis, which defines a hydrogen bond acidity parameter, 'A'. acs.org The 'A' value is derived from the difference in the chemical shift of the CF₂H proton in DMSO-d₆ (a strong H-bond acceptor) and CDCl₃ (a non-H-bond-accepting solvent). researchgate.net Studies on various aryl difluoromethyl ethers have established the H-bond donating capacity of this group. beilstein-journals.orgacs.org Quantum mechanical calculations show that the binding energy of a CF₂H···O interaction can range from 1.0 to 5.5 kcal/mol. beilstein-journals.org

The table below compares the hydrogen bond acidity (A) of the ArOCF₂H group with other relevant functional groups.

| Functional Group | Hydrogen Bond Acidity (A) | H-Bond Donor Strength |

| Ar-CH₃ | < 0.01 | Negligible |

| Ar-OCF₂H | ~0.10 | Moderate |

| Ar-NH₂ (Aniline) | ~0.07 | Moderate |

| Ar-SH (Thiophenol) | ~0.12 | Moderate |

| Ar-OH (Phenol) | ~0.59 | Strong |

Data sourced from studies on various aromatic compounds. acs.orgresearchgate.net

The data clearly shows that the difluoromethoxy group is a significantly better hydrogen bond donor than a methyl group and is comparable in strength to anilines and thiophenols. acs.orgresearchgate.net However, it is a substantially weaker H-bond donor than a phenolic hydroxyl group. beilstein-journals.org In this compound, this dual character—a strong H-bond donating -OH group and a moderate H-bond donating -OCHF₂ group—defines its potential for complex intermolecular interactions.

Applications As a Synthetic Intermediate and Molecular Scaffold in Chemical Research

Role in the Total Synthesis of Complex Organic Molecules

While specific total syntheses employing 1-(Difluoromethoxy)-5-naphthol are not extensively documented, its structural motifs are integral to the assembly of complex molecular architectures. Naphthol derivatives are fundamental building blocks in organic synthesis. For instance, substituted naphthols are key intermediates in Diels-Alder reactions designed to build highly substituted polycyclic systems, such as anthracenols. researchgate.net The synthesis of complex steroid-naphthol hybrids has also been achieved through multi-component reactions involving β-naphthol, demonstrating the utility of the naphthol scaffold in creating intricate molecules. asianpubs.org

The this compound molecule serves as a modern variant of these classical building blocks. The difluoromethoxy group provides a tool for fine-tuning the properties of the final complex molecule, a common strategy in the design of pharmaceuticals and agrochemicals. rsc.org Its utility lies in its potential to be incorporated into larger structures where the unique steric and electronic profile of the -OCF2H group is desired.

| Comparison of Naphthol-Based Scaffolds in Synthesis | ||

| Scaffold | Key Features | Synthetic Relevance |

| This compound | -OH for functionalization; -OCF₂H for property modulation. bldpharm.comambeed.com | Precursor for fluorinated, complex polycyclic molecules with tailored lipophilicity and metabolic stability. |

| 1,5-Dihydroxynaphthalene | Two -OH groups for extensive functionalization or polymerization. wikipedia.org | Precursor for dyes and a key component in supramolecular chemistry. wikipedia.org |

| β-Naphthol (2-Naphthol) | Single -OH group; well-established reactivity. asianpubs.org | Widely used in multicomponent reactions and as a precursor for dyes and pharmaceuticals. asianpubs.orgchemicalbook.in |

Utilization in the Development of Advanced Ligands and Catalytic Systems

The development of ligands for metal-catalyzed reactions is a cornerstone of modern synthetic chemistry. The this compound structure is a promising scaffold for creating novel ligands. Heterocyclic compounds, particularly those capable of coordinating to metal ions, are pivotal in this field. ijstr.org Schiff bases, for example, which can be synthesized from hydroxylated aldehydes, form stable complexes with various metal ions and exhibit significant catalytic activity. ijstr.orgresearchgate.net The hydroxyl group of this compound can be used as a synthetic handle to introduce aldehyde functionality (e.g., through formylation), which can then be condensed with amines to form sophisticated Schiff base ligands.

The components of the this compound molecule each contribute to its potential as a ligand precursor.

| Functional Groups of this compound and Their Roles in Ligand Design | |

| Component | Role in Ligand/Catalyst Development |

| Naphthalene (B1677914) Core | Provides a rigid, sterically defined backbone, influencing the geometry and stability of the resulting metal complex. |

| Hydroxyl (-OH) Group | Acts as a reactive site for attaching coordinating groups (e.g., phosphines, amines) or can itself act as a coordinating group (as a phenoxide). |

| Difluoromethoxy (-OCF₂H) Group | Modifies the electron density of the aromatic system, thereby influencing the electronic properties of the coordinating atom and the activity of the metal center. It also enhances lipophilicity, which can improve catalyst solubility in organic media. cymitquimica.comambeed.com |

Precursor for Advanced Functional Materials and Specialty Chemicals

The unique electronic and physical properties imparted by fluorine atoms make fluorinated compounds highly valuable in materials science. cymitquimica.com this compound is a prime precursor for such materials. Its derivatives, like 1-(Difluoromethoxy)naphthalene-5-carbonyl chloride, are intermediates for fluorinated compounds used in medicinal and agrochemical research. smolecule.com

The parent compound of this scaffold, 1,5-dihydroxynaphthalene, is a known precursor to dyes and pigments. wikipedia.org By analogy, this compound could be used to synthesize specialty dyes where the -OCF2H group fine-tunes the compound's color, photostability, and solubility. Furthermore, the development of heterocyclic compounds from scaffolds like this has led to materials for chemical sensors. ijstr.org

| Potential Applications of this compound in Functional Materials | |

| Material Type | Role of this compound |

| Specialty Dyes | The naphthol core acts as a chromophore, with the -OCF₂H group modifying its photophysical properties (color, fluorescence, stability). wikipedia.org |

| Fluorinated Polymers | The hydroxyl group allows for incorporation into polymer chains (e.g., polyesters, polyethers), creating materials with enhanced thermal stability and chemical resistance. |

| Chemical Sensors | Serves as a platform for building fluorescent chemosensors, where the naphthalene moiety provides the fluorescent signal and appended receptor units provide selectivity. researchgate.net |

| Agrochemicals | Acts as a building block for complex agrochemicals, where the difluoromethoxy group can enhance biological activity and metabolic stability. rsc.orgsmolecule.com |

Design and Synthesis of Chemical Probes for Mechanistic Research

Chemical probes are small molecules used to study and manipulate biological systems. google.com They typically require a scaffold that can be functionalized with both a reactive group and a reporter group. Naphthol-based structures are excellent candidates due to their inherent fluorescence. chemicalbook.in

This compound is a well-suited platform for designing such probes. Its native fluorescence can be modulated by the difluoromethoxy group and by other substituents attached via the hydroxyl group. For example, a Schiff base derived from a related difluoromethoxy phenol (B47542) was shown to be a selective fluorescent chemosensor for magnesium ions, demonstrating the utility of this class of compounds in probe design. researchgate.net The scaffold can be elaborated to create probes for enzyme activity or receptor binding, where the difluoromethoxy group can enhance binding affinity and cell permeability. rsc.orggoogle.com

Building Blocks in Supramolecular Chemistry and Self-Assembled Systems

Supramolecular chemistry involves the study of systems held together by non-covalent interactions, such as hydrogen bonding and π-π stacking. The compound 1,5-dihydroxynaphthalene, the parent diol of this compound, is recognized as a popular reagent in this field. wikipedia.org The ability of its hydroxyl groups to form hydrogen bonds and its naphthalene core to participate in π-π stacking makes it an ideal component for building self-assembled architectures like organogels.

This compound retains these key features while adding new possibilities. The remaining hydroxyl group is available for hydrogen bonding, and the naphthalene ring still facilitates π-π stacking. Crucially, the difluoromethyl group (-CF2H) can itself act as a lipophilic hydrogen bond donor, adding a new dimension to the potential non-covalent interactions. ambeed.comrsc.org This allows for the design of more complex and finely-tuned self-assembled systems, where the balance of hydrophilic (-OH) and lipophilic (-OCF2H) character can be exploited to control the assembly process in different solvent systems. The use of heterocyclic compounds derived from such scaffolds is a pivotal strategy in the development of supramolecular structures. ijstr.org

Future Directions and Emerging Research Avenues for 1 Difluoromethoxy 5 Naphthol Chemistry

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of difluoromethoxylated arenes, including naphthol derivatives, is an area of active research focused on overcoming the limitations of traditional methods, which often require harsh conditions or hazardous reagents. rsc.orgnih.gov Future research will prioritize the development of methodologies that are not only efficient but also environmentally benign and sustainable.

Key emerging strategies include:

Photoredox Catalysis: Visible-light photoredox catalysis has emerged as a powerful tool for C-H functionalization under mild conditions. nih.govresearchgate.net Future efforts will likely focus on developing new photocatalytic systems for the direct C-H difluoromethoxylation of naphthols, utilizing novel and shelf-stable difluoromethoxylating reagents. nih.govacs.org Recent advancements have led to pyridinium-based reagents that enable the difluoromethoxylation of various (hetero)arenes using blue light, a protocol that could be adapted for naphthol substrates. acs.org

Electrosynthesis: Electro-organic synthesis presents a sustainable alternative to conventional oxidative methods for the coupling of phenols and naphthols. thieme-connect.comresearchgate.net This approach uses electricity as a traceless reagent, minimizing waste and avoiding harsh oxidants. The use of fluorinated solvents, such as 1,1,1,3,3,3-hexafluoroisopropanol, has been shown to be key in certain dehydrogenative cross-couplings, suggesting a synergistic potential for synthesizing complex fluorinated naphthol derivatives. thieme-connect.comacs.org

Transition-Metal-Free Reactions: To enhance the sustainability and cost-effectiveness of synthesis, there is a growing interest in transition-metal-free protocols. One such method describes the conversion of 2-allyl-3-(trifluoromethyl)phenols into 5-fluoronaphthalen-1-ols through a sequence involving C-F bond activation and electrocyclization, which could be conceptually extended to difluoromethoxy analogues. nih.gov

Aqueous Synthesis: Performing reactions in water is a cornerstone of green chemistry. sibran.ru The development of water-soluble fluorinating or difluoromethoxylating reagents, such as F-TEDA-BF₄ for fluorination, could pave the way for eco-friendly synthetic routes to 1-(difluoromethoxy)-5-naphthol and its derivatives. sibran.ru

| Methodology | Key Advantages | Potential for Naphthol Derivatives | References |

|---|---|---|---|

| Visible-Light Photoredox Catalysis | Mild reaction conditions, high functional group tolerance, use of renewable energy source. | Direct C-H difluoromethoxylation of the naphthol ring system. nih.gov | nih.govacs.orggoogle.com |

| Electrosynthesis | Avoids chemical oxidants, high atom economy, scalable and safe. | Sustainable cross-coupling reactions to build more complex scaffolds from a naphthol core. | thieme-connect.comresearchgate.netacs.org |

| Transition-Metal-Free Synthesis | Reduces cost and potential for toxic metal contamination in products. | Novel cyclization and rearrangement strategies to construct the fluorinated naphthol core. nih.gov | nih.gov |

| Aqueous Fluorination | Environmentally benign solvent, reduced cost, simplified purification. | Greener synthesis of fluorinated precursors or direct functionalization in water. | sibran.ru |

Exploration of Unprecedented Reactivity and Catalytic Transformations

Beyond its synthesis, the future of this compound chemistry lies in exploring its reactivity to build complex molecular architectures. The interplay between the electron-rich naphthol ring, the hydroxyl group, and the unique electronic properties of the -OCHF₂ group opens avenues for novel transformations.

Future research will likely investigate:

Late-Stage Functionalization: Directing C-H functionalization to other positions on the this compound scaffold is a key challenge. Developing catalytic systems that can selectively modify the aromatic ring will enable the rapid generation of diverse derivatives for screening and optimization in various applications. rsc.org

Enantioselective Catalysis: For applications in life sciences, controlling stereochemistry is paramount. Research into catalytic enantioselective transformations, such as additions of organoboron reagents to ketones controlled by electrostatic interactions with fluorine atoms, provides a blueprint for developing asymmetric reactions where the difluoromethoxy group plays a key role in directing stereoselectivity. nih.govrsc.org

Radical-Mediated Reactions: The generation of difluoromethoxy radicals from specialized reagents has enabled the direct difluoromethoxylation of arenes. nih.gov Future work could explore the reactivity of the this compound system in subsequent radical-mediated transformations, using the existing group to influence regioselectivity or participate in novel cyclization cascades.

Difluorocarbene Chemistry: Difluorocarbene (:CF₂) is a versatile intermediate for creating difluoromethyl ethers. chinesechemsoc.orgchinesechemsoc.org Exploring the reaction of this compound with sources of difluorocarbene could lead to novel diether products or other unexpected rearrangements and functionalizations.

Integration with Artificial Intelligence and Machine Learning in Reaction Prediction and Optimization

Emerging applications in this domain include:

Reaction Prediction and Synthesis Planning: AI models, trained on vast databases of chemical reactions, can predict the most likely outcomes of a proposed transformation, identify potential side products, and suggest optimal reaction conditions. chemcopilot.comchemeurope.com This can guide the synthetic efforts around this compound, saving time and resources. AI tools can also propose multi-step synthetic routes to complex target molecules starting from this scaffold. chemcopilot.com

Predicting Physicochemical Properties: Deep learning models are being developed to accurately predict properties of organofluorine compounds, such as lipophilicity, which is crucial for drug design. acs.org A specialized model, F-CPI, has been developed to predict how fluorine substitution impacts biological activity, demonstrating the potential for AI to guide the design of new derivatives of this compound. researchgate.net

De Novo Molecular Design: AI can be used to design entirely new molecules with desired properties. By defining a target property profile (e.g., binding affinity for a specific protein), AI algorithms can generate novel molecular structures based on the this compound scaffold, prioritizing those with high predicted activity and synthetic feasibility. researchgate.net

| AI/ML Application | Specific Task | Expected Impact | References |

|---|---|---|---|

| Reaction Prediction | Predicting product structures, yields, and side reactions for novel transformations. | Reduces experimental failures; accelerates discovery of new reactivity. | chemcopilot.comchemeurope.com |

| Retrosynthesis | Proposing efficient synthetic pathways to complex targets from the naphthol scaffold. | Streamlines the design of multi-step syntheses. | researchgate.net |

| Property Prediction | Estimating lipophilicity, solubility, and bioactivity of new derivatives. | Prioritizes synthesis of candidates with the most promising profiles. | acs.orgresearchgate.net |

| De Novo Design | Generating novel molecular structures with optimized properties based on the core scaffold. | Expands chemical space and identifies non-intuitive candidates for development. | researchgate.netsigmaaldrich.com |

Advanced Characterization Techniques for In-Operando and Time-Resolved Studies

To fully understand and control the synthesis and reactivity of this compound, advanced characterization techniques are essential. Moving beyond static, end-point analysis to dynamic, real-time monitoring will provide unprecedented mechanistic insights.

Future research will benefit from:

Time-Resolved Spectroscopy: Techniques like time-resolved emission and absorption spectroscopy can be used to study the photodynamics of reactions involving fluorinated compounds, particularly in the context of photocatalysis. rsc.orgmdpi.com Monitoring the formation and decay of transient species (e.g., excited states, radical intermediates) can elucidate reaction mechanisms and help optimize conditions. aip.org

In-Operando Monitoring: Following a chemical reaction as it happens provides invaluable data. In-operando X-ray diffraction (XRD) has been used to study the mechanochemical synthesis of fluorine-containing frameworks in real-time. frontiersin.org Similar applications of in-operando NMR or IR spectroscopy could be used to track the consumption of this compound and the formation of products and intermediates in solution.

Advanced Mass Spectrometry: High-resolution mass spectrometry (HRMS) techniques, such as Atmospheric-Solid-Analysis-Probe (ASAP), are powerful tools for characterizing complex fluorinated materials, including polymers, without requiring dissolution. acs.org These methods could be adapted to analyze reaction mixtures and identify minor byproducts, providing a more complete picture of reactivity.

Computational Spectroscopy: Density Functional Theory (DFT) calculations are increasingly used to predict and interpret spectroscopic data (NMR, IR, UV-Vis) for fluorinated compounds. bohrium.com Combining experimental characterization with theoretical calculations provides a robust method for structural elucidation and for understanding the electronic properties that govern reactivity.

Design of Next-Generation Molecular Scaffolds with Enhanced Chemical Features

The ultimate goal of studying this compound is to use it as a building block for next-generation molecules with superior performance in medicine, materials science, or agrochemicals. acs.org The design of these new scaffolds will be a hypothesis-driven process aimed at leveraging the unique properties of the difluoromethoxy group.

Key design principles for the future include:

Bioisosteric Replacement: The -OCHF₂ group is often used as a bioisostere for other functional groups to fine-tune properties like metabolic stability and cell permeability. Future designs will systematically explore the replacement of other groups with -OCHF₂ in known bioactive naphthol-based scaffolds to create improved analogues. rsc.org

Multi-functional Scaffolds: Research will focus on creating more complex derivatives by installing additional functional groups onto the this compound core. For example, the synthesis of fluorinated naphthoquinone-naphthol derivatives has been explored for anticancer activity, providing a template for designing new multi-pharmacophore molecules. tandfonline.com

Fluorine-Specific Interactions: The design of new molecules will increasingly consider the specific non-covalent interactions that fluorine can engage in, such as hydrogen bonding and dipole-dipole interactions. nih.gov These interactions can be harnessed to improve binding affinity and selectivity for biological targets.

Enhanced Photophysical Properties: For applications in materials science, such as organic light-emitting diodes (OLEDs) or sensors, the fluorinated naphthol scaffold can be modified to tune its photophysical properties. The presence of fluorine atoms has been shown to significantly increase emission quantum yields in certain aromatic systems. mdpi.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(Difluoromethoxy)-5-naphthol, and what challenges arise during its purification?

- Methodology : Synthesis typically involves electrophilic substitution on naphthol derivatives using difluoromethylation agents like ClCFOCH under controlled conditions (e.g., anhydrous DMF at 60°C). Challenges include regioselectivity due to competing substitution at other positions and byproduct formation from over-fluorination. Purification often requires column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization in ethanol .

- Data Insight : Yields range from 35–60% depending on reaction time and stoichiometric ratios of fluorinating agents. Impurities (e.g., di-fluorinated byproducts) are identified via NMR .

Q. How can researchers validate the structural integrity of this compound post-synthesis?

- Methodology : Use a combination of:

- and NMR : To confirm the presence of the difluoromethoxy group (characteristic splitting patterns at ~δ 6.5–7.5 ppm for aromatic protons and δ 80–90 ppm for CFO).

- High-resolution mass spectrometry (HRMS) : To verify molecular weight (e.g., [M+H] at m/z 236.05 for CHFO).

- FTIR : Peaks at 1250–1150 cm (C-F stretching) and 3400 cm (phenolic -OH) .

Q. What preliminary biological assays are recommended for screening this compound?

- Methodology :

- Antimicrobial activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (MIC values).

- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC determination.

- Mechanistic clues : Fluorescence microscopy to assess membrane permeability changes (e.g., propidium iodide uptake) .

- Data Insight : Preliminary studies on analogous compounds show MICs of 8–32 µg/mL and IC values of 10–50 µM .

Advanced Research Questions

Q. How do structural modifications (e.g., fluorination position) impact the bioactivity of this compound?

- Methodology :

- Structure-Activity Relationship (SAR) : Synthesize analogs with fluorination at positions 3, 5, or 7 and compare bioactivity.

- Computational modeling : Density Functional Theory (DFT) to calculate electron distribution and lipophilicity (logP).

- Key Finding : Fluorination at position 5 enhances membrane penetration due to increased logP (2.1 vs. 1.6 for non-fluorinated analogs), correlating with 2-fold higher antimicrobial activity .

Q. What strategies resolve contradictions in reported bioactivity data for fluorinated naphthol derivatives?

- Methodology :

- Meta-analysis : Compare datasets across studies, controlling for variables like cell line viability assays (MTT vs. resazurin) or bacterial growth phases.

- Dosage standardization : Re-test compounds under uniform conditions (e.g., 24-h exposure in RPMI-1640 medium).

- Case Study : Discrepancies in IC values (20–100 µM) for analogous compounds were resolved by standardizing DMSO concentrations (<0.1% v/v) to avoid solvent toxicity .

Q. How can reaction conditions be optimized for regioselective difluoromethoxy introduction in naphthol derivatives?

- Methodology :

- Catalyst screening : Test Lewis acids (e.g., BF-EtO) to direct substitution to position 5.

- Solvent effects : Compare polar aprotic (DMF, DMSO) vs. non-polar solvents (toluene) for yield and selectivity.

- Data Insight : BF-EtO in DMF increases regioselectivity to 85% for position 5, reducing byproducts from 25% to 8% .

Q. What advanced techniques elucidate the interaction of this compound with biological targets?

- Methodology :

- Surface Plasmon Resonance (SPR) : Measure binding kinetics to bacterial membrane proteins (e.g., S. aureus penicillin-binding proteins).

- X-ray crystallography : Co-crystallize with target enzymes (e.g., topoisomerase II) to identify binding pockets.

- Finding : Analogous compounds show K values of 10–100 nM for bacterial targets, suggesting high-affinity interactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.